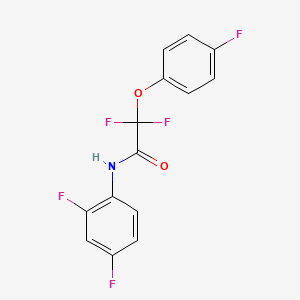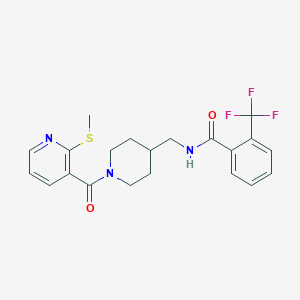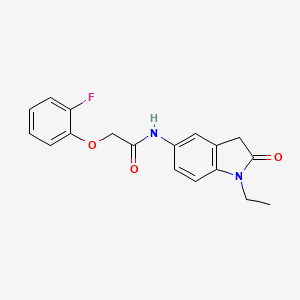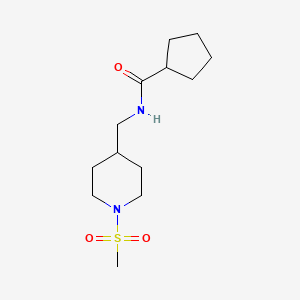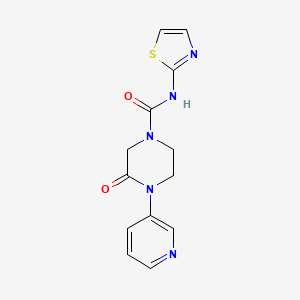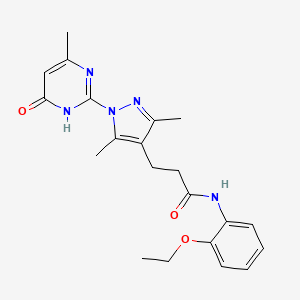
2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6,8-dibromo-2-oxo-2H-chromene-3-carboxamido)benzoic acid” is a derivative of 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid . It is a heterocyclic compound that belongs to the class of chromene derivatives.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This leads to the synthesis of the 6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC) compound .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C10H4Br2O4/c11-5-1-4-2-6 (9 (13)14)10 (15)16-8 (4)7 (12)3-5/h1-3H, (H,13,14) . The molecular weight of the compound is 347.95 .Physical And Chemical Properties Analysis
The compound “this compound” has a melting point of 221-224 °C . It is stored at room temperature and is solid in its physical form .Aplicaciones Científicas De Investigación
Photophysical Properties and Antiproliferative Activity
Benzoic acid derivatives, such as chromene compounds, have been extensively studied for their antiproliferative activity against various cancer cell lines. For instance, a study on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives revealed significant antiproliferative potential against human non-small cell lung cancer (NSCLC) cell lines. These compounds induced apoptosis, arrested the cell cycle, and elevated intracellular reactive oxygen species (ROS) levels, suggesting potential as antitumor agents. Additionally, certain derivatives demonstrated excellent fluorescence properties, highlighting their application as effective fluorescence probes for biological imaging (Xiao-bo Fu et al., 2015).
Antiherbivore Activity in Natural Products
Research on Piper kelleyi, a tropical shrub, led to the isolation of prenylated benzoic acid derivatives that exhibited significant antiherbivore activity. These compounds, including chromene natural products, effectively reduced the fitness of generalist caterpillars, underscoring their role in plant defense mechanisms and their potential for developing natural insecticides (C. Jeffrey et al., 2014).
Luminescence and Coordination Polymers
The study of lanthanide-based coordination polymers assembled from benzoic acid derivatives has unveiled interesting photophysical properties. These compounds, particularly when assembled with aromatic carboxylic acids, show promise in light-harvesting applications. Their structure and luminescence efficiency, especially in terbium complexes, have implications for solid-state lighting and display technologies (S. Sivakumar et al., 2011).
Fluorescence Properties in Solid State
The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed their outstanding fluorescence in both ethanol solution and solid state. These compounds' fluorescence emission differences, driven by molecular recognition, hold potential for applications in optical materials and sensors (Juan Shi et al., 2017).
Modulation of G Protein-Coupled Receptors (GPCRs)
The development of chromen-4-one derivatives as (ant)agonists for lipid-activated G protein-coupled receptor (GPCR) GPR55 showcases the therapeutic potential of benzoic acid and chromene derivatives in treating chronic diseases such as inflammation, neurodegeneration, and cancer. By varying the substitution pattern, a range of efficacies from (partial) agonists to antagonists was achieved, highlighting the versatility of these compounds in drug development (Clara T. Schoeder et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-[(6,8-dibromo-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2NO5/c18-9-5-8-6-11(17(24)25-14(8)12(19)7-9)15(21)20-13-4-2-1-3-10(13)16(22)23/h1-7H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUADXZXJQXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

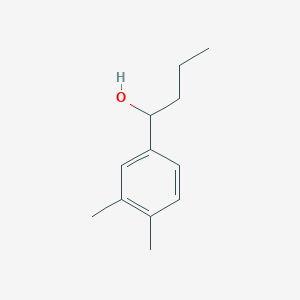
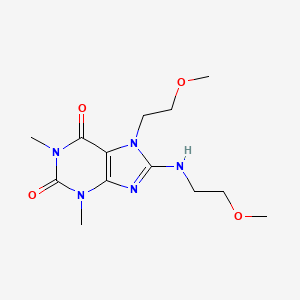
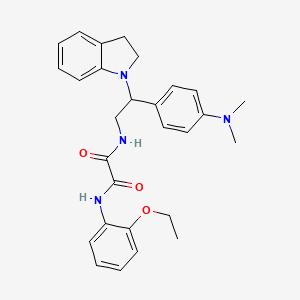
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700223.png)
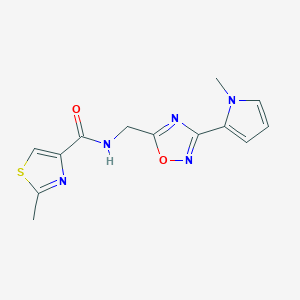
![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

